molecular formula C28H22O6 B13401087 2-(2,2-Diphenyl-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

2-(2,2-Diphenyl-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

Cat. No.: B13401087
M. Wt: 454.5 g/mol
InChI Key: NGJOOUAZHCZCOW-UHFFFAOYSA-N
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Description

Bencianol, with the molecular formula C28H22O6 , is a semisynthetic flavonoid known for its anti-spasmogenic activities . It is characterized by its complex structure, which includes multiple hydroxyl groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bencianol can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2,2-diphenyl-1,3-benzodioxol-5-yl with chromanetriol under controlled conditions. The reaction typically requires the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Bencianol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as refluxing, crystallization, and purification through recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bencianol undergoes various chemical reactions, including:

    Oxidation: Bencianol can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert Bencianol into its corresponding reduced forms.

    Substitution: Bencianol can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but often involve the use of acids or bases as catalysts.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of Bencianol, as well as substituted compounds with different functional groups .

Scientific Research Applications

Bencianol has a wide range of applications in scientific research:

Mechanism of Action

Bencianol exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, modulating their activity to produce its anti-spasmogenic effects. The exact mechanism involves the inhibition of certain ion channels and the modulation of intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Myricetin: Exhibits strong antioxidant and anti-inflammatory activities.

Uniqueness of Bencianol

Bencianol stands out due to its specific anti-spasmogenic activity, which is not as prominent in other similar flavonoids. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O6/c29-20-14-22(30)21-16-23(31)27(32-25(21)15-20)17-11-12-24-26(13-17)34-28(33-24,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23,27,29-31H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJOOUAZHCZCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C=C3)OC(O4)(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868905
Record name 2-(2,2-Diphenyl-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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